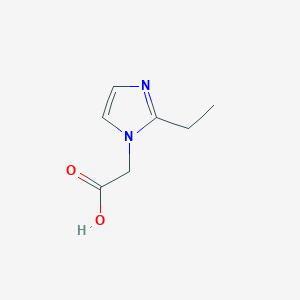

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

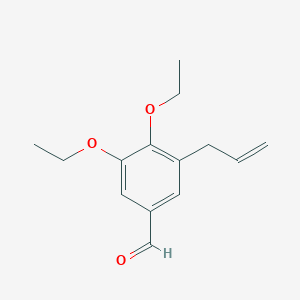

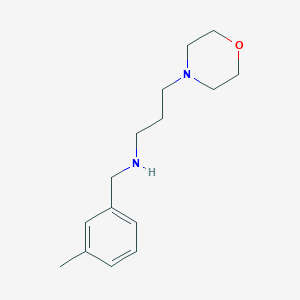

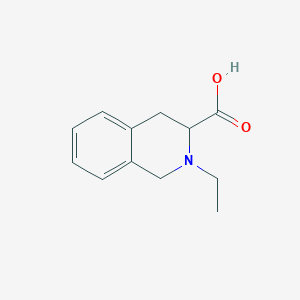

“2-(2-Ethyl-1H-imidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is also known as “2-(2-Ethyl-1H-imidazol-1-yl)acetic acid hydrochloride” with a molecular weight of 190.63 .

Synthesis Analysis

A practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Molecular Structure Analysis

The InChI code for this compound is1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) . This indicates that the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis

“2-(2-Ethyl-1H-imidazol-1-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 154.17 and a molecular weight of 190.63 when it is in the form of a hydrochloride .Scientific Research Applications

Chemical Synthesis and Modification

The compound, 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, has been a subject of interest in the field of chemical synthesis. A study presented the synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate, which was further used to synthesize a variety of compounds demonstrating antibacterial activity against common bacteria, showcasing the compound's utility in creating biologically active agents (Al-badrany, Mohammed, & Alasadi, 2019).

Coordination Chemistry and Materials Science

In the realm of coordination chemistry and materials science, 2-(1H-imidazol-1-yl)acetic acid has been utilized to synthesize complex structures. For instance, the compound was used to form triphenyltin 2-(1H-imidazol-1-yl)acetate and tricyclohexyltin 2-(1H-imidazol-1-yl)acetate, demonstrating diverse coordination modes and resulting in structures with distinct properties, such as polymeric chain structures and macrocyclic tetranuclear structures (Gan & Tang, 2011).

Catalysis

The compound has also found applications in catalysis. Imidazol-1-yl-acetic acid was introduced as an efficient and recyclable green bifunctional organocatalyst for the synthesis of certain compounds under solvent-free conditions. The catalyst's water solubility and ease of separation from the products underscore its potential in sustainable chemistry applications (Nazari et al., 2014).

Corrosion Inhibition

Additionally, derivatives of imidazole, including those related to 2-(1H-imidazol-1-yl)acetic acid, have been investigated for their corrosion inhibition properties. These compounds were found to alter the mechanism of hydrogen evolution and act effectively as mixed inhibitors, especially in the cathodic range. Their adsorption behavior was studied in detail, highlighting their potential in protecting metal surfaces (Krim et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBUBNNYBJRUAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390222 |

Source

|

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | |

CAS RN |

883539-33-1 |

Source

|

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)